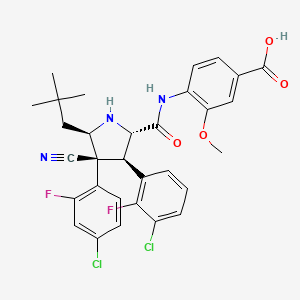

Idasanutlin (enantiomer)

Description

BenchChem offers high-quality Idasanutlin (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Idasanutlin (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H29Cl2F2N3O4 |

|---|---|

Molecular Weight |

616.5 g/mol |

IUPAC Name |

4-[[(2S,3R,4S,5R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |

InChI |

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m1/s1 |

InChI Key |

TVTXCJFHQKSQQM-XQHNTHMKSA-N |

Isomeric SMILES |

CC(C)(C)C[C@@H]1[C@@]([C@@H]([C@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |

Canonical SMILES |

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Stereoselective Mechanism of Action of Idasanutlin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idasanutlin (B612072) (RG7388) is a second-generation, potent, and selective small-molecule antagonist of the MDM2-p53 interaction. It is a chiral molecule, and its biological activity resides almost exclusively in a single enantiomer. This guide provides a detailed examination of the stereoselective mechanism of action of Idasanutlin, focusing on its interaction with MDM2 and the subsequent activation of the p53 tumor suppressor pathway. Due to the limited publicly available direct comparative data for Idasanutlin's enantiomers, this guide will utilize data from the closely related predecessor, Nutlin-3, to illustrate the critical principle of stereoselectivity in this class of compounds. This approach provides a robust framework for understanding the structure-activity relationship and the profound impact of chirality on the therapeutic efficacy of MDM2 inhibitors.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged or cancerous cells.[3] Murine double minute 2 (MDM2) is the primary negative regulator of p53.[4] It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also inhibiting its transcriptional activity.[5] In many human cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.[2][6]

The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in these cancers.[1][4] Idasanutlin is a highly potent and selective inhibitor belonging to the nutlin class of compounds, which has demonstrated significant antitumor activity in preclinical and clinical studies.[7][8]

The Critical Role of Chirality in MDM2 Inhibition

Idasanutlin possesses multiple stereocenters, resulting in the existence of different stereoisomers. As with many chiral drugs, the biological activity is often confined to a single enantiomer (the eutomer), while the other enantiomer (the distomer) is significantly less active or inactive.[5][9] This stereoselectivity is a consequence of the three-dimensional nature of the binding pocket on the target protein, which preferentially accommodates one enantiomer over the other.[9]

To illustrate the profound impact of chirality on the activity of this class of MDM2 inhibitors, data from the well-characterized predecessor, Nutlin-3, is presented. Nutlin-3 exists as two enantiomers: Nutlin-3a (the active enantiomer) and Nutlin-3b (the inactive enantiomer).

Data Presentation: Comparative Activity of Nutlin-3 Enantiomers

The following tables summarize the quantitative data for the enantiomers of Nutlin-3, highlighting the dramatic difference in their ability to inhibit the MDM2-p53 interaction and affect cancer cell growth.

Table 1: Comparative Biochemical Activity of Nutlin-3 Enantiomers

| Compound | MDM2 Binding Affinity (IC50) |

| Nutlin-3a (active enantiomer) | ~90 nM |

| Nutlin-3b (inactive enantiomer) | >10,000 nM |

Data derived from studies on Nutlin-3, a closely related predecessor to Idasanutlin, to illustrate the principle of stereoselective inhibition.

Table 2: Comparative Cellular Activity of Nutlin-3 Enantiomers in p53 Wild-Type Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 |

| Nutlin-3a (active enantiomer) | HCT116 (colon cancer) | Cell Viability (MTT) | ~1 µM |

| RKO (colon cancer) | Cell Viability (MTT) | ~2 µM | |

| SJSA-1 (osteosarcoma) | Cell Viability (MTT) | ~1 µM | |

| Nutlin-3b (inactive enantiomer) | HCT116 (colon cancer) | Cell Viability (MTT) | >30 µM |

| RKO (colon cancer) | Cell Viability (MTT) | >30 µM | |

| SJSA-1 (osteosarcoma) | Cell Viability (MTT) | >30 µM |

Data derived from studies on Nutlin-3. The inactive enantiomer shows significantly lower potency in inhibiting the growth of cancer cells with wild-type p53.

Mechanism of Action: The Idasanutlin Signaling Pathway

The active enantiomer of Idasanutlin acts by competitively binding to the p53-binding pocket of MDM2. This binding event physically blocks the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53 protein. The elevated levels of functional p53 then translocate to the nucleus and activate the transcription of its target genes. These target genes mediate the downstream cellular effects of p53 activation, including cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Idasanutlin and its enantiomers.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a compound to inhibit the binding of p53 to MDM2.

-

Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When an inhibitor like Idasanutlin displaces the fluorescent peptide, the smaller, faster-tumbling free peptide results in a low FP signal.

-

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescein-labeled p53 peptide (e.g., FAM-p53)

-

Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)

-

Test compounds (Idasanutlin enantiomers) dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader with FP capabilities

-

-

Procedure:

-

Prepare a solution of MDM2 protein and FAM-p53 peptide in the assay buffer. The concentrations should be optimized to yield a stable, high FP signal.

-

Serially dilute the test compounds in DMSO and then into the assay buffer.

-

Add the compound dilutions to the microplate wells.

-

Add the MDM2/FAM-p53 peptide mixture to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no MDM2).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1, MCF-7)

-

Complete cell culture medium

-

Test compounds (Idasanutlin enantiomers)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

-

Materials:

-

p53 wild-type cancer cell line

-

Test compounds

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compounds for a desired time period (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

-

Conclusion

The mechanism of action of Idasanutlin is a clear and compelling example of targeted cancer therapy. Its efficacy is critically dependent on its specific stereochemistry, which allows the active enantiomer to bind with high affinity to the p53-binding pocket of MDM2. This action liberates p53 from its negative regulator, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53. The profound difference in activity between the enantiomers of this class of compounds, as illustrated by the data for Nutlin-3, underscores the importance of stereoselectivity in drug design and development. This in-depth understanding of the stereoselective mechanism of action is crucial for the continued development and clinical application of Idasanutlin and other next-generation MDM2 inhibitors.

References

- 1. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

The Idasanutlin Enantiomer: A Technical Guide to its Application as a Negative Control in MDM2-p53 Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idasanutlin (B612072) (also known as RG7388) is a potent and selective small-molecule antagonist of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2] It functions by disrupting the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] This inhibition leads to the stabilization and activation of p53, which can subsequently induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1] In the development and validation of MDM2 inhibitors like idasanutlin, the use of a proper negative control is paramount to ensure that the observed biological effects are specifically due to the intended mechanism of action. The enantiomer of idasanutlin serves as an ideal negative control for such studies. This technical guide provides an in-depth overview of the use of the idasanutlin enantiomer, including comparative data, experimental protocols, and workflow visualizations.

The Role of Enantiomers in Drug Development

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound effects on their biological activity, as molecular interactions with chiral biological targets such as proteins are often highly stereospecific. One enantiomer may exhibit high affinity and potent activity, while the other may be significantly less active or completely inactive. This disparity makes the inactive enantiomer an excellent negative control in experiments, as it possesses the same physicochemical properties as the active compound but lacks the specific biological activity being investigated.

Idasanutlin and its Enantiomer

Idasanutlin is a chiral molecule, and its potent inhibitory activity against the MDM2-p53 interaction is specific to one of its enantiomers. The other enantiomer, due to its different spatial arrangement, does not fit as effectively into the p53-binding pocket of MDM2 and therefore exhibits significantly weaker or no inhibitory activity. This makes the idasanutlin enantiomer a high-fidelity negative control for experiments investigating the effects of idasanutlin.

Below is a diagram illustrating the chemical structures of idasanutlin and its enantiomer.

Quantitative Comparison of Idasanutlin and its Enantiomer

The differential activity between idasanutlin and its enantiomer has been quantified in various biochemical and cellular assays. The following tables summarize the key data from comparative studies.

Table 1: Biochemical Assay - MDM2-p53 Interaction

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| Idasanutlin | HTRF | MDM2-p53 Interaction | 6 | [3] |

| Idasanutlin Enantiomer | HTRF | MDM2-p53 Interaction | >10,000 | [1] |

Table 2: Cellular Assays - Cell Proliferation

| Compound | Cell Line (p53 status) | Assay Type | IC50 (µM) | Reference |

| Idasanutlin | SJSA-1 (wild-type) | MTT | 0.03 | [4] |

| Idasanutlin | HCT116 (wild-type) | MTT | 0.03 | [4] |

| Idasanutlin | RKO (wild-type) | MTT | 0.03 | [1] |

| Idasanutlin Enantiomer | Average of 3 wild-type p53 cell lines | MTT | >10 | [1] |

| Idasanutlin | SW480 (mutant) | MTT | >10 | [1] |

| Idasanutlin | MDA-MB-435 (mutant) | MTT | >10 | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MDM2-p53 signaling pathway and a typical experimental workflow for utilizing the idasanutlin enantiomer as a negative control.

Experimental Protocols

The following are detailed methodologies for key experiments where the idasanutlin enantiomer is used as a negative control.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

Objective: To measure the in-vitro inhibition of the MDM2-p53 protein-protein interaction.

Materials:

-

Recombinant human MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled streptavidin (donor fluorophore)

-

XL665-labeled anti-MDM2 antibody (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Idasanutlin and its enantiomer dissolved in DMSO

Procedure:

-

Prepare serial dilutions of idasanutlin and its enantiomer in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the test compounds (idasanutlin, its enantiomer, or DMSO vehicle control) to the wells of the 384-well plate.

-

Add the MDM2 protein and the biotinylated p53 peptide to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

-

Add the HTRF detection reagents (europium cryptate-labeled streptavidin and XL665-labeled anti-MDM2 antibody) to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 3-4 hours).

-

Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the controls.

-

Plot the normalized response against the compound concentration and determine the IC50 values.

MTT Cell Proliferation Assay

Objective: To assess the effect of idasanutlin and its enantiomer on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

Idasanutlin and its enantiomer dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of idasanutlin and its enantiomer in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds (idasanutlin, its enantiomer, or DMSO vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blotting for p53 and p21

Objective: To detect changes in the protein levels of p53 and its downstream target p21 following treatment with idasanutlin and its enantiomer.

Materials:

-

Cancer cell lines (e.g., SJSA-1)

-

Idasanutlin and its enantiomer dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with idasanutlin, its enantiomer, or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities.

Conclusion

The enantiomer of idasanutlin is an indispensable tool for researchers studying the MDM2-p53 pathway. Its structural similarity and functional inactivity compared to the active idasanutlin make it the gold standard for a negative control. By incorporating the idasanutlin enantiomer into experimental designs, scientists can confidently attribute the observed biological effects to the specific inhibition of the MDM2-p53 interaction, thereby ensuring the robustness and validity of their findings. This technical guide provides the foundational knowledge and protocols to effectively utilize this critical reagent in cancer research and drug development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Inactive Enantiomer: Understanding the Function of Idasanutlin's Mirror Image in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical nexus in cancer biology. By disrupting this interaction, Idasanutlin reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. A crucial aspect of its development and preclinical evaluation involves the use of its enantiomer. This technical guide will delve into the function of the Idasanutlin enantiomer, highlighting its role as an inactive control to demonstrate the stereospecificity of the active compound. We will explore the underlying molecular mechanisms, provide detailed experimental protocols for assessing activity, and present quantitative data and signaling pathways to offer a comprehensive understanding for researchers in the field.

Introduction: The MDM2-p53 Axis and the Rise of Nutlins

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of p53 can trigger cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2][3] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[3] It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also directly inhibiting its transcriptional activity.[4] In many human cancers, the p53 pathway is inactivated through mutations in the TP53 gene itself. However, in a significant portion of tumors with wild-type p53, the function of this critical tumor suppressor is abrogated by the overexpression of MDM2.[4]

This understanding led to the development of a class of small molecules known as "nutlins," which are designed to fit into the hydrophobic pocket of MDM2 that p53 normally occupies, thereby disrupting the MDM2-p53 interaction.[4] Idasanutlin (RG7388) is a second-generation nutlin with improved potency, selectivity, and pharmacokinetic properties compared to its predecessors.[4]

The Role of Stereochemistry: Idasanutlin and its Enantiomer

Idasanutlin is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The biological activity of such molecules is often highly dependent on their three-dimensional structure. In the case of Idasanutlin, only one enantiomer, the (2R,3S,4R,5S) isomer, is biologically active.[5] Its mirror image, the Idasanutlin enantiomer, is utilized in research as a negative control.[6] This inactive enantiomer is crucial for demonstrating that the observed biological effects of Idasanutlin are a direct result of its specific, stereoselective interaction with the MDM2 protein and not due to off-target or non-specific effects.[6]

Quantitative Data: A Comparative Analysis

The stark difference in biological activity between Idasanutlin and its enantiomer is evident in their respective abilities to inhibit the MDM2-p53 interaction and suppress the proliferation of cancer cells.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |

| Idasanutlin | MDM2-p53 Interaction | TR-FRET | 6 | SJSA-1 (Osteosarcoma) | 30 | |

| Idasanutlin Enantiomer | MDM2-p53 Interaction | Not Reported | Inactive | Not Reported | Inactive | [6] |

Table 1: Comparative in vitro activity of Idasanutlin and its enantiomer. The enantiomer is established as an inactive control.

Signaling Pathways

The specific action of Idasanutlin triggers a well-defined signaling cascade downstream of p53 activation. The inactivity of its enantiomer confirms that this pathway is initiated by the stereospecific binding to MDM2.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. | Semantic Scholar [semanticscholar.org]

- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schrodinger.com [schrodinger.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

The Genesis of a Potent p53-MDM2 Inhibitor: A Technical Guide to the Discovery and Enantioselective Synthesis of Idasanutlin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idasanutlin (RG7388) has emerged as a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction, a critical node in cancer pathogenesis. Its development represents a significant advancement in the quest to therapeutically reactivate the tumor suppressor p53. This technical guide provides an in-depth exploration of the discovery and enantioselective synthesis of Idasanutlin, with a focus on the pivotal chemical strategies and experimental methodologies that underpin its creation. We will delve into the intricacies of its mechanism of action, the logic behind its stereospecific design, and the robust synthetic protocols established for its production. Quantitative data are presented in structured tables for clarity, and key biological and chemical processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 plays a central role in maintaining cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells.[3] The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[4] In many human cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by the overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its proteasomal degradation.[5] The disruption of the p53-MDM2 interaction has therefore become a highly pursued therapeutic strategy to restore p53 function and trigger tumor cell death.[6]

Idasanutlin is a second-generation MDM2 inhibitor that was developed to improve upon the potency and pharmacokinetic properties of earlier compounds. It is an orally available small molecule that binds with high affinity to the p53-binding pocket of MDM2, effectively displacing p53 and leading to its stabilization and activation.

The MDM2-p53 Signaling Pathway

The interaction between p53 and MDM2 forms a negative feedback loop. p53, acting as a transcription factor, induces the expression of the MDM2 gene.[5] The resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This intricate balance is disrupted in many cancers through the amplification of the MDM2 gene or other mechanisms that lead to increased MDM2 protein levels.

Caption: The MDM2-p53 signaling pathway and the mechanism of action of Idasanutlin.

Enantiomer Discovery and Biological Activity

The development of Idasanutlin involved the synthesis and evaluation of numerous compounds to optimize potency, selectivity, and pharmacokinetic properties. A critical aspect of this process was the investigation of stereoisomers, as the three-dimensional arrangement of atoms in a molecule can profoundly impact its interaction with a biological target.

Idasanutlin possesses a highly substituted pyrrolidine (B122466) core with four contiguous stereocenters. This complex stereochemistry gives rise to multiple stereoisomers, only one of which exhibits the desired potent inhibitory activity against the p53-MDM2 interaction. The biologically active enantiomer of Idasanutlin is (2R,3S,4R,5S)-4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoic acid.[7]

While the specific biological activity of the corresponding inactive enantiomer is not extensively published, it is available as an experimental control, indicating significantly lower or no activity against MDM2.[3][8] The high degree of stereoselectivity is a hallmark of potent small-molecule inhibitors that engage in specific, multi-point interactions with their protein targets.

| Compound | Target | IC50 (nM) | Cellular Activity |

| Idasanutlin (Active Enantiomer) | p53-MDM2 Interaction | 6 | Potent induction of p53-dependent apoptosis in cancer cells. |

| Idasanutlin (Inactive Enantiomer) | p53-MDM2 Interaction | >10,000 (presumed) | Used as a negative control in experiments. |

Table 1: Comparative Biological Activity of Idasanutlin Enantiomers. The IC50 value for the inactive enantiomer is an estimation based on its use as a negative control.

Enantioselective Synthesis of Idasanutlin

The industrial synthesis of Idasanutlin is a testament to modern asymmetric catalysis, enabling the large-scale production of a single, desired enantiomer in high purity.[1][2] The key transformation is a copper(I)-catalyzed asymmetric [3+2] cycloaddition reaction to construct the densely functionalized pyrrolidine core.[1]

Retrosynthetic Analysis and Key Strategy

The synthetic strategy hinges on the convergent assembly of the pyrrolidine ring from simpler, achiral precursors. A key disconnection reveals an azomethine ylide and a substituted stilbene (B7821643) as the cycloaddition partners. The stereochemistry is controlled by a chiral ligand in the copper catalyst.

Experimental Protocol: Asymmetric Synthesis

The following protocol is a generalized representation of the key steps in the synthesis of Idasanutlin, based on published industrial methods.[1][2]

Step 1: Preparation of the Azomethine Ylide Precursor

This typically involves the condensation of an amino acid ester with an aldehyde.

Step 2: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition

-

Catalyst Preparation: In a nitrogen-purged reactor, copper(I) acetate (B1210297) (0.5 mol%) and (R)-BINAP (0.53 mol%) are dissolved in an appropriate solvent (e.g., 2-methyltetrahydrofuran).

-

Reaction Mixture: The azomethine ylide precursor and the (Z)-stilbene derivative are added to the reactor.

-

Cycloaddition: The mixture is cooled to a specific temperature (e.g., 0 °C) and the reaction is allowed to proceed until completion, monitored by HPLC.

-

Work-up: The reaction is quenched, and the crude product, a mixture of diastereomeric cycloadducts, is isolated. The desired diastereomer is typically obtained in high enantiomeric excess (>99:1 er).[2]

Step 3: Hydrolysis and Isomerization

A crucial step in the industrial process is the conversion of the mixture of diastereomers from the cycloaddition into the single, desired Idasanutlin product.[4]

-

Reaction Conditions: The crude mixture of cycloadducts is treated with aqueous sodium hydroxide (B78521) in a mixture of solvents (e.g., THF/ethanol/water).

-

Mechanism: This step involves the hydrolysis of the ester group and a retro-Mannich/Mannich reaction cascade that allows for the isomerization of the undesired diastereomers to the thermodynamically more stable, desired product.

-

Purification: The final product, Idasanutlin, is isolated and purified by crystallization.

Chiral Separation and Analysis

The enantiomeric purity of Idasanutlin is critical for its therapeutic efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of the final product and for the analytical separation of the enantiomers.

Experimental Protocol: Chiral HPLC

The following is a general protocol for the chiral separation of pyrrolidine derivatives, which can be adapted for Idasanutlin.[1]

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically used, such as one derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is commonly employed. For basic analytes, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Table 2: Representative Chiral HPLC Conditions for the Separation of Pyrrolidine Enantiomers.

Conclusion

The discovery and development of Idasanutlin exemplify a successful structure-based drug design campaign targeting a challenging protein-protein interaction. The highly stereoselective nature of its biological activity underscores the importance of chirality in drug design. Furthermore, the elegant and efficient enantioselective synthesis, highlighted by the copper-catalyzed [3+2] cycloaddition and subsequent diastereomer isomerization, provides a robust and scalable route to this promising anti-cancer agent. This technical guide has provided a comprehensive overview of the key aspects of Idasanutlin's discovery and synthesis, offering valuable insights for researchers and professionals in the field of oncology drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Inactive Enantiomer of RG7388: A Technical Guide for a Critical Negative Control in MDM2-p53 Pathway Research

Introduction

In the realm of targeted cancer therapy, the development of small molecule inhibitors that disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 has emerged as a promising strategy for cancers harboring wild-type p53. RG7388 (idasanutlin) is a potent and selective second-generation MDM2 inhibitor that has advanced into clinical development. As with any chiral therapeutic agent, the biological activity resides predominantly in one enantiomer. Its stereoisomer, the inactive enantiomer, serves as an indispensable tool for researchers, acting as a crucial negative control to delineate on-target from off-target effects and to validate the specific mechanism of action of the active compound. This technical guide provides an in-depth overview of the inactive enantiomer of an RG7388 preclinical prototype, summarizing its biochemical activity and providing relevant experimental context for its use in research.

Core Concept: The Stereochemical Basis of Inactivity

RG7388 and its precursors are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. The specific three-dimensional arrangement of atoms in the active enantiomer allows it to bind with high affinity to a deep hydrophobic pocket on the surface of the MDM2 protein, the same pocket that p53 occupies. This binding competitively inhibits the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

The inactive enantiomer, due to its different spatial configuration, is unable to fit effectively into this binding pocket. This steric hindrance results in a dramatically reduced binding affinity for MDM2, rendering it biologically inert with respect to the p53 pathway. The stark difference in activity between the two enantiomers provides a powerful experimental control.

Quantitative Data Summary

The following table summarizes the quantitative data comparing the in vitro activity of the active and inactive enantiomers of a key pyrrolidine (B122466) scaffold prototype (Compound 1 and its enantiomer, Compound 2) that led to the development of RG7388.[1]

| Compound | Enantiomer | MDM2 Binding Affinity (HTRF IC50, nM) |

| 1 | Active | 196 |

| 2 | Inactive | >10,000 |

This data clearly demonstrates that the inactive enantiomer (Compound 2) is over 50-fold less potent in binding to MDM2 compared to its active counterpart.[1] This lack of significant binding is the molecular basis for its use as a negative control.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for MDM2-p53 Interaction

This assay is a highly sensitive method used to measure the binding affinity of compounds to MDM2.

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In this setup, MDM2 is tagged with one fluorophore and a p53-derived peptide is tagged with the other. When they interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and emission from the acceptor. A compound that inhibits the MDM2-p53 interaction will disrupt this proximity, leading to a decrease in the FRET signal.

Detailed Methodology: [1]

-

Reagents and Materials:

-

Recombinant GST-tagged MDM2 protein

-

Biotinylated p53 peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 conjugate (acceptor)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.02% BSA

-

Test compounds (active and inactive enantiomers of RG7388) dissolved in DMSO

-

384-well low-volume microplates

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate wells, add the assay buffer.

-

Add the test compounds to the appropriate wells.

-

Add the GST-MDM2 and biotin-p53 peptide to the wells and incubate for a defined period (e.g., 1 hour) at room temperature to allow for binding.

-

Add the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.

-

Incubate for another period (e.g., 1-4 hours) at room temperature to allow for the detection reagents to bind.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated.

-

The percentage of inhibition is determined relative to control wells (with and without inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the signal, is calculated by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Caption: The MDM2-p53 signaling pathway and points of intervention.

Caption: A typical experimental workflow for comparing active and inactive enantiomers.

Conclusion

The inactive enantiomer of RG7388 is a fundamentally important tool for researchers studying the MDM2-p53 signaling axis. Its profound lack of binding affinity for MDM2, in stark contrast to the potent active enantiomer, allows for the unambiguous attribution of observed biological effects to the specific inhibition of the MDM2-p53 interaction. Rigorous use of this negative control in experimental designs is essential for the generation of high-quality, reproducible data and for the confident interpretation of results in the development of novel cancer therapeutics.

References

The Stereospecificity of MDM2 Inhibition: A Technical Guide to the Idasanutlin Enantiomers in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by the over-expression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2] The discovery of small molecules that can inhibit the MDM2-p53 protein-protein interaction has ushered in a new era of targeted cancer therapy. Idasanutlin (B612072) (RG7388), a potent and selective second-generation MDM2 inhibitor, has emerged as a promising clinical candidate in this class.[3] This technical guide provides an in-depth exploration of idasanutlin and its enantiomer, focusing on their differential activities, the underlying mechanism of action, and the experimental protocols for their evaluation in a cancer research setting.

Idasanutlin is an orally available small molecule that binds to MDM2, preventing its interaction with p53 and thereby restoring p53's transcriptional activity.[2] This leads to the induction of apoptosis in tumor cells that overexpress MDM2.[2] A crucial aspect of idasanutlin's development and preclinical evaluation is the use of its enantiomer as an inactive control.[4] This stereospecificity highlights the precise molecular interactions required for potent MDM2 inhibition and serves as a fundamental tool for validating the on-target effects of idasanutlin in cancer research.

Mechanism of Action: The MDM2-p53 Signaling Axis

The interaction between p53 and MDM2 is a critical regulatory node in the cell's response to stress. In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low. In cancers with MDM2 amplification or overexpression, this process is hyperactive, effectively silencing p53's tumor suppressor function.[5]

Idasanutlin disrupts this interaction by binding to the p53-binding pocket of MDM2.[2] This restores p53's stability and allows it to accumulate in the nucleus, where it can activate the transcription of its target genes, such as p21 (CDKN1A) and PUMA (BBC3), leading to cell cycle arrest and apoptosis. The stereochemistry of idasanutlin is paramount for its high-affinity binding to the hydrophobic pocket of MDM2. Its enantiomer, with a different three-dimensional arrangement of atoms, is unable to fit effectively into this binding site and therefore does not exhibit significant inhibitory activity.[4]

Quantitative Comparison of Idasanutlin and its Enantiomer

The biological activity of idasanutlin is highly dependent on its specific stereoisomeric configuration. The active enantiomer potently inhibits the MDM2-p53 interaction, while its mirror-image counterpart serves as a crucial negative control in experiments to confirm that the observed effects are due to specific MDM2 inhibition.

| Compound | Target | IC50 (nM) | Activity | Reference |

| Idasanutlin (Active Enantiomer) | MDM2-p53 Interaction | 6 | Potent Inhibitor | [4] |

| Idasanutlin (Inactive Enantiomer) | MDM2-p53 Interaction | >10,000 (Expected) | Inactive Control | [4] |

Note: The IC50 value for the inactive enantiomer is not explicitly reported in publicly available literature but is expected to be significantly higher, confirming its use as an inactive control.

Experimental Protocols

To rigorously assess the activity and specificity of idasanutlin and its enantiomer, a series of well-defined experimental protocols are employed.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This in vitro assay quantitatively measures the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.

Methodology:

-

Reagents: Recombinant human MDM2 protein, a biotinylated p53 peptide, and HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and streptavidin-XL665).

-

Procedure: a. In a microplate, incubate MDM2 and the biotinylated p53 peptide with varying concentrations of idasanutlin or its enantiomer. b. Add the HTRF detection reagents. c. After incubation, measure the HTRF signal. A decrease in the signal indicates disruption of the MDM2-p53 interaction.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell-Based p53 Activation Assay

This assay determines the ability of a compound to stabilize and activate p53 in a cellular context.

Methodology:

-

Cell Line: A cancer cell line with wild-type p53 and high MDM2 expression (e.g., SJSA-1 osteosarcoma cells).

-

Procedure: a. Treat the cells with various concentrations of idasanutlin or its enantiomer for a specified time. b. Lyse the cells and perform Western blotting to detect the levels of p53 and its downstream target, p21.

-

Data Analysis: An increase in the protein levels of p53 and p21 indicates activation of the p53 pathway.

Cell Viability and Apoptosis Assays

These assays measure the cytotoxic and pro-apoptotic effects of the compounds on cancer cells.

Methodology:

-

Cell Viability (MTT or CellTiter-Glo® Assay): a. Seed cancer cells in a 96-well plate and treat with a dose range of idasanutlin or its enantiomer. b. After a set incubation period (e.g., 72 hours), add the viability reagent and measure the signal (absorbance or luminescence).

-

Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining): a. Treat cells as described above. b. Stain the cells with Annexin V and propidium iodide and analyze by flow cytometry.

-

Data Analysis: Calculate GI50 (for cell viability) and quantify the percentage of apoptotic cells.

Logical Relationship of Idasanutlin Enantiomers and Biological Activity

The profound difference in the biological activity between the enantiomers of idasanutlin underscores the principle of stereospecificity in drug-target interactions.

Conclusion

The study of idasanutlin and its inactive enantiomer provides a compelling example of the importance of stereochemistry in drug design and cancer research. The high potency and selectivity of the active enantiomer are a direct result of its precise three-dimensional fit into the p53-binding pocket of MDM2. The inactive enantiomer serves as an indispensable tool for researchers to validate that the observed cellular and in vivo effects of idasanutlin are indeed a consequence of on-target MDM2 inhibition. This technical guide provides a foundational understanding of the mechanism, quantitative differences, and experimental evaluation of the idasanutlin enantiomers, empowering researchers to effectively utilize these molecules in the quest for novel cancer therapies.

References

- 1. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Basic Research Applications of Idasanutlin and the Critical Role of its Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idasanutlin (B612072) (RG7388) is a potent, second-generation small molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under investigation in numerous clinical trials for various malignancies.[1][2] As a successor to the first-in-class Nutlin compounds, idasanutlin exhibits superior potency, selectivity, and bioavailability.[1] This technical guide provides an in-depth overview of the basic research applications of idasanutlin, with a special focus on the pivotal role of its stereoisomers. We will delve into its mechanism of action, summarize key quantitative data, provide illustrative experimental protocols, and visualize relevant biological pathways and workflows.

Introduction: Idasanutlin and the MDM2-p53 Axis

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[3] Its function is tightly controlled by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2), which targets p53 for proteasomal degradation.[1] In many cancers with wild-type TP53, the p53 pathway is inactivated through the overexpression of MDM2.[3]

Idasanutlin is a selective inhibitor that binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[1] This inhibition stabilizes p53, leading to the activation of p53-downstream targets and subsequent tumor suppression.[4]

The Stereochemistry of Idasanutlin: A Critical Consideration

Idasanutlin possesses a complex chemical structure with four contiguous stereocenters within its pyrrolidine (B122466) core.[5][6] The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for its biological activity. As with many chiral drugs, it is expected that only one of the enantiomers of idasanutlin is responsible for the majority of its therapeutic effects, while the other may be inactive or even contribute to off-target effects.[7][8]

This principle is well-established for the parent family of compounds, the Nutlins. For instance, Nutlin-3a is approximately 150 times more potent as an MDM2 inhibitor than its enantiomer, Nutlin-3b.[9] While specific comparative data for the idasanutlin enantiomers is not extensively published in the public domain, the availability of an "idasanutlin enantiomer" for use as an experimental control from commercial suppliers strongly suggests a significant difference in biological activity between the stereoisomers.[10] The synthesis of idasanutlin on an industrial scale involves a highly selective asymmetric cycloaddition to produce the desired active enantiomer in high purity.[6][11]

Mechanism of Action and Signaling Pathway

Idasanutlin's primary mechanism of action is the reactivation of the p53 signaling pathway. By blocking the MDM2-p53 interaction, idasanutlin leads to an accumulation of p53 protein. This, in turn, transcriptionally upregulates p53 target genes, such as CDKN1A (p21), MDM2 (as part of a negative feedback loop), and pro-apoptotic genes like BBC3 (PUMA) and FDXR.[4] The cellular outcomes include cell cycle arrest, primarily at the G1 phase, and apoptosis.[3][12]

Quantitative Data Summary

The following table summarizes key quantitative metrics for idasanutlin based on published research. It is important to note that these values correspond to the active enantiomer.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (p53-MDM2 Binding) | 6 nM | Biochemical Assay | [10] |

| Cell Viability (GI₅₀) | Varies (nM to low µM) | Various cancer cell lines (e.g., ALL, AML, NB) | [12] |

| Apoptosis Induction | Concentration-dependent | SJSA-1, ALL cell lines | [2] |

| p21 Induction | Potent induction | MCF-7, U-2 OS, SJSA-1 | [3] |

Basic Research Applications

Idasanutlin is a valuable tool for basic research in several areas:

-

Cancer Biology:

-

Acute Myeloid Leukemia (AML): Studies have shown synergistic anti-tumor activity when combined with the Bcl-2 inhibitor venetoclax (B612062) in p53 wild-type AML models.[12]

-

Acute Lymphoblastic Leukemia (ALL): Idasanutlin has demonstrated potent activity in reducing cell viability and inducing apoptosis in the majority of ALL cell lines tested.[2]

-

Neuroblastoma: Preclinical studies support the use of idasanutlin, both alone and in combination with temozolomide (B1682018), for treating neuroblastoma.[4]

-

Lung Cancer: Nanoformulations of idasanutlin have been developed to enhance solubility and test its efficacy in non-small cell lung cancer (NSCLC).[13]

-

-

Drug Resistance Studies: Prolonged treatment with idasanutlin can lead to the development of resistance through the acquisition of p53 mutations, making it a useful model for studying mechanisms of acquired resistance to p53-targeted therapies.[3]

-

HDAC Interplay: Recent research suggests idasanutlin may reduce the abundance of HDAC1 and HDAC2, indicating a potential interplay between p53 stabilization and histone deacetylation.[14]

Key Experimental Protocols

Detailed protocols should be optimized for specific experimental systems. The following are generalized methodologies for key experiments involving idasanutlin.

MDM2-p53 Binding Assay (ELISA-based)

This assay quantifies the ability of idasanutlin to disrupt the MDM2-p53 interaction.

-

Coating: Coat a 96-well plate with recombinant MDM2 protein overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Incubation: Add serial dilutions of idasanutlin (and its enantiomer as a control) to the wells, followed by the addition of a fixed concentration of biotinylated p53 peptide. Incubate for 1-2 hours.

-

Detection: After washing, add streptavidin-HRP conjugate and incubate for 1 hour.

-

Substrate Addition: Wash again and add a TMB substrate. Stop the reaction with sulfuric acid.

-

Readout: Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the interaction.

Cell Viability Assay (e.g., MTS Assay)

This assay measures the effect of idasanutlin on cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.[15]

-

Treatment: Treat the cells with a range of concentrations of idasanutlin (e.g., 0.01 µM to 100 µM) for 72-96 hours.[15]

-

Reagent Addition: Add MTS reagent (and PMS solution) to each well and incubate for 2-4 hours at 37°C.[15]

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[15]

Western Blot for p53 Pathway Activation

This method detects changes in protein levels following idasanutlin treatment.

-

Cell Lysis: Treat cells with idasanutlin for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Conclusion

Idasanutlin is a powerful research tool for investigating the p53 tumor suppressor pathway. Its high potency and selectivity make it an excellent probe for studying the consequences of p53 reactivation in various cancer models. A critical aspect of its use in research and development is the understanding that its biological activity is stereospecific. Researchers must ensure they are using the correct, active enantiomer for their studies, employing the inactive enantiomer as a negative control where appropriate, to generate precise and meaningful data. Future basic research will likely continue to uncover novel mechanisms and applications for this important MDM2 inhibitor.

References

- 1. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin via a Cu(I)-catalyzed [3+2] Asymmetric Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. biomedgrid.com [biomedgrid.com]

- 9. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models | Semantic Scholar [semanticscholar.org]

- 13. Idasanutlin-ionizable lipid nanocomplex for enhanced solubility, stability, and anticancer activity in p53 sensitive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies of Idasanutlin Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idasanutlin (RG7388) is a potent and selective small-molecule antagonist of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, Idasanutlin blocks the degradation of the p53 tumor suppressor protein, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] In drug development and preclinical studies, it is crucial to demonstrate the specificity of a compound's biological activity. The use of an inactive enantiomer as a negative control is a standard method to achieve this. The enantiomer of Idasanutlin is the stereoisomer of the active drug and is not expected to bind to MDM2, thus serving as an ideal negative control in in vitro experiments.[4]

These application notes provide detailed protocols for utilizing the Idasanutlin enantiomer in cell-based assays to confirm the on-target effects of the active Idasanutlin compound.

Data Presentation

The following tables summarize the expected comparative in vitro activity of Idasanutlin and its enantiomer.

Table 1: Comparative Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Idasanutlin | p53-MDM2 Interaction | 6 | [1] |

| Idasanutlin Enantiomer | p53-MDM2 Interaction | >10,000 (Inactive) | [5] |

Table 2: Comparative Cell Viability (p53 wild-type cancer cell lines)

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Idasanutlin | SJSA-1 (Osteosarcoma) | Proliferation | 30 | [2] |

| Idasanutlin Enantiomer | SJSA-1 (Osteosarcoma) | Proliferation | >10,000 (Inactive) | Assumed based on its role as a negative control[4] |

| Idasanutlin | HCT116 (Colon Cancer) | Proliferation | ~30 | [2] |

| Idasanutlin Enantiomer | HCT116 (Colon Cancer) | Proliferation | >10,000 (Inactive) | Assumed based on its role as a negative control[4] |

| Idasanutlin | A549 (Lung Cancer) | Spheroid Growth | 3615 | [6] |

| Idasanutlin Enantiomer | A549 (Lung Cancer) | Spheroid Growth | Not specified, expected to be inactive | |

| Idasanutlin | H460 (Lung Cancer) | Spheroid Growth | 641 | [6] |

| Idasanutlin Enantiomer | H460 (Lung Cancer) | Spheroid Growth | Not specified, expected to be inactive |

Signaling Pathway

The diagram below illustrates the MDM2-p53 signaling pathway and the mechanism of action of Idasanutlin. The Idasanutlin enantiomer is not expected to interfere with this pathway.

Caption: MDM2-p53 signaling pathway and Idasanutlin's mechanism of action.

Experimental Protocols

Here are detailed protocols for key in vitro experiments using the Idasanutlin enantiomer as a negative control.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Idasanutlin and its enantiomer on a p53 wild-type cancer cell line (e.g., SJSA-1).

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Idasanutlin and Idasanutlin enantiomer stock solutions (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Idasanutlin and its enantiomer in complete medium. A suggested concentration range is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Caption: Experimental workflow for the MTT-based cell viability assay.

Western Blot for p53 and p21 Upregulation

This protocol is used to detect the upregulation of p53 and its downstream target p21, confirming the activation of the p53 pathway.

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1)

-

6-well cell culture plates

-

Idasanutlin and Idasanutlin enantiomer stock solutions (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with Idasanutlin (e.g., 1 µM), Idasanutlin enantiomer (e.g., 1 µM), and vehicle control (DMSO) for 24 hours.

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Compare the expression levels of p53 and p21 between the different treatment groups. GAPDH is used as a loading control.

-

Caption: Experimental workflow for Western blot analysis.

Expected Results

-

Cell Viability Assay: Idasanutlin is expected to decrease the viability of p53 wild-type cancer cells in a dose-dependent manner, yielding a low nanomolar IC50 value. In contrast, the Idasanutlin enantiomer should not exhibit significant cytotoxic effects at the same concentrations, resulting in a very high or undetermined IC50 value.

-

Western Blot: Treatment with Idasanutlin should lead to a noticeable increase in the protein levels of p53 and p21. The Idasanutlin enantiomer and the vehicle control should not cause a similar upregulation, demonstrating that the observed pathway activation is specific to the active compound.

Conclusion

The use of the Idasanutlin enantiomer as a negative control is essential for validating the specificity of the anti-tumor effects of Idasanutlin. The protocols provided herein offer a framework for conducting in vitro cell culture experiments to differentiate the activity of the two enantiomers and to confirm the on-target mechanism of action of Idasanutlin. These studies are a critical component of the preclinical evaluation of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Xenograft Studies of Idasanutlin and its Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idasanutlin (B612072) (also known as RG7388) is a potent and selective, orally available small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, Idasanutlin prevents the degradation of p53, leading to its activation.[3][4][5] This activation can induce cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[6][7] The enantiomer of Idasanutlin is its stereoisomer and is often used as a negative control in experiments to demonstrate the specificity of the active compound.[1]

These application notes provide detailed protocols and data for designing and conducting in vivo xenograft studies to evaluate the efficacy of Idasanutlin and its enantiomer.

Signaling Pathway of Idasanutlin

Idasanutlin functions by disrupting the negative regulation of the tumor suppressor protein p53 by MDM2. In many cancer cells, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to proliferate unchecked. Idasanutlin binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[2][7] This restores p53's function as a transcription factor, leading to the expression of downstream target genes that control cell cycle arrest and apoptosis.[3][4][5]

Caption: Idasanutlin's mechanism of action, inhibiting MDM2 to activate p53.

Quantitative Data from In Vivo Xenograft Studies

The following tables summarize quantitative data from preclinical xenograft studies involving Idasanutlin.

Table 1: Efficacy of Orally Administered Idasanutlin in an SJSA-1 Osteosarcoma Xenograft Model

| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Animal Model | Reference |

| Idasanutlin (RG7388) | 12.5 | Not Specified | 88 | Nude mice | [6] |

| Idasanutlin (RG7388) | 25 | Not Specified | >100 | Nude mice | [6] |

Table 2: Efficacy of Intravenously Administered Idasanutlin in a Neuroblastoma Xenograft Model

| Compound | Dose (mg/kg) | Dosing Schedule | Outcome | Animal Model | Reference |

| RO6839921 (Idasanutlin prodrug) | 100 (equivalent to active Idasanutlin) | Single dose | Robust induction of pharmacodynamic biomarkers | Orthotopic SHSY5Y-Luc tumor-bearing mice | [8] |

Experimental Protocols

General Workflow for an In Vivo Xenograft Study

A typical workflow for an in vivo xenograft study to evaluate the efficacy of Idasanutlin and its enantiomer is outlined below.

Caption: A standard workflow for a cell line-derived xenograft (CDX) study.

Detailed Protocol: Subcutaneous Xenograft Model

1. Materials and Reagents

-

Cell Line: A human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma, neuroblastoma cell lines like SHSY5Y).

-

Animals: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old.

-

Idasanutlin (RG7388): To be formulated for oral gavage or other appropriate administration route.

-

Idasanutlin Enantiomer: To be formulated similarly to Idasanutlin.

-

Vehicle Control: The formulation buffer used for the test articles.

-

Cell Culture Media and Reagents: As required for the chosen cell line.

-

Matrigel (optional): Can be used to improve tumor engraftment.

-

Anesthetics and Analgesics: As per approved institutional animal care and use committee (IACUC) protocols.

-

Calipers: For tumor measurement.

2. Cell Culture and Preparation

-

Culture the selected cancer cell line according to standard protocols.

-

Harvest cells during the exponential growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 to 10 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/medium and Matrigel on ice.

3. Tumor Implantation

-

Anesthetize the mice according to the approved IACUC protocol.

-

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.

4. Tumor Monitoring and Group Randomization

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When the average tumor volume reaches the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Idasanutlin, Idasanutlin Enantiomer). Ensure the average tumor volume is similar across all groups.

5. Drug Preparation and Administration

-

Prepare fresh formulations of Idasanutlin, its enantiomer, and the vehicle control on each day of dosing.

-

Administer the compounds to the respective groups according to the planned dosing schedule and route (e.g., oral gavage).

6. Efficacy and Toxicity Monitoring

-

Continue to measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.

7. Study Termination and Endpoint Analysis

-

The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Euthanize the mice according to approved IACUC protocols.

-

Excise the tumors and record their final weight.

-

Tissues can be collected for further analyses, such as histology, immunohistochemistry, or Western blotting to assess pharmacodynamic markers (e.g., p53, p21).

8. Data Analysis

-

Analyze tumor growth data to determine the statistical significance of the treatment effects (e.g., using ANOVA or t-tests).

-

Present the data graphically, showing mean tumor volumes ± standard error of the mean (SEM) over time for each group.

Conclusion

These application notes provide a framework for conducting in vivo xenograft studies with Idasanutlin and its enantiomer. The provided protocols and data can serve as a valuable resource for researchers investigating the anti-tumor activity of MDM2 inhibitors. It is essential to adapt these protocols to specific experimental needs and to adhere to all institutional and regulatory guidelines for animal research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Probing the MDM2-p53 Interaction with Idasanutlin using Co-Immunoprecipitation

Introduction